molecular formula C30H52O10S2 B15194833 Weinbersterol disulfate A CAS No. 134515-53-0

Weinbersterol disulfate A

Cat. No.: B15194833
CAS No.: 134515-53-0
M. Wt: 636.9 g/mol
InChI Key: DNLPVXFQHZAMAQ-KRENUUKMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Weinbersterol disulfate A involves the sulfation of 2β,3α-dihydroxy-5α-cholestane. One common method for sulfation is the use of tributylsulfoammonium betaine, which provides a high-yielding route to organosulfates . The reaction conditions typically involve the use of a stoichiometric excess of the sulfating agent per hydroxyl group, followed by purification through aqueous protocols and ion-exchange chromatography .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Weinbersterol disulfate A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the disulfate groups back to thiols.

    Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like amines and alcohols can be used to substitute the sulfate groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Weinbersterol disulfate A has several scientific research applications:

Mechanism of Action

The mechanism by which Weinbersterol disulfate A exerts its effects involves the inhibition of viral replication. The compound targets viral enzymes and proteins, disrupting their function and preventing the virus from replicating . The exact molecular pathways involved are still under investigation, but it is believed that the sulfate groups play a crucial role in the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Cholestane derivatives: Other derivatives of 2β,3α-dihydroxy-5α-cholestane.

    Organosulfates: Compounds containing sulfate groups attached to organic molecules.

Uniqueness

Weinbersterol disulfate A is unique due to its specific structure and the presence of two sulfate groups, which contribute to its antiviral activity. Compared to other cholestane derivatives, this compound has shown a broader spectrum of antiviral activity, making it a valuable compound for further research and development .

Properties

CAS No.

134515-53-0

Molecular Formula

C30H52O10S2

Molecular Weight

636.9 g/mol

IUPAC Name

[(2S,3S,5S,10S,13S,16S,17R)-16-hydroxy-17-[2-hydroxy-4-(2-methyl-1-propan-2-ylcyclopropyl)butan-2-yl]-10,13-dimethyl-2-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate

InChI

InChI=1S/C30H52O10S2/c1-17(2)30(15-18(30)3)12-11-29(6,32)26-23(31)14-22-20-8-7-19-13-24(39-41(33,34)35)25(40-42(36,37)38)16-28(19,5)21(20)9-10-27(22,26)4/h17-26,31-32H,7-16H2,1-6H3,(H,33,34,35)(H,36,37,38)/t18?,19-,20?,21?,22?,23-,24-,25-,26-,27-,28-,29?,30?/m0/s1

InChI Key

DNLPVXFQHZAMAQ-KRENUUKMSA-N

Isomeric SMILES

CC1CC1(CCC(C)([C@H]2[C@H](CC3[C@@]2(CCC4C3CC[C@@H]5[C@@]4(C[C@@H]([C@H](C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C)O)O)C(C)C

Canonical SMILES

CC1CC1(CCC(C)(C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OS(=O)(=O)O)OS(=O)(=O)O)C)C)O)O)C(C)C

Origin of Product

United States

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